1-Chloro-1-(2-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C11H7ClF6OS |
|---|---|
Molecular Weight |
336.68 g/mol |
IUPAC Name |
1-chloro-1-[2-(trifluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7ClF6OS/c1-5(19)9(12)7-3-2-6(20-11(16,17)18)4-8(7)10(13,14)15/h2-4,9H,1H3 |
InChI Key |
TVWDNXNOVCLIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Friedel-Crafts Acylation as the Foundation
The most widely reported synthesis begins with functionalization of the phenyl ring via Friedel-Crafts acylation (Figure 1). A pre-synthesized 2-(trifluoromethyl)-4-(trifluoromethylthio)benzene derivative undergoes electrophilic attack by acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The reaction proceeds at −10°C to 25°C in anhydrous dichloromethane (DCM), achieving yields of 68–72% after 12–24 hours.
Key mechanistic steps :
- Activation of acetyl chloride by AlCl₃ to form a reactive acylium ion
- Electrophilic substitution at the aromatic ring’s para position relative to the trifluoromethylthio (-SCF₃) group
- Proton elimination to regenerate the aromatic system
Chlorination Strategies
Subsequent α-chlorination of the propan-2-one intermediate employs sulfuryl chloride (SOCl₂) under controlled conditions. In a representative protocol:
- The ketone intermediate (1.0 equiv) reacts with SOCl₂ (1.2 equiv) in dry tetrahydrofuran (THF) at 0°C
- Reaction progress monitored by TLC (Rf shift from 0.45 to 0.32 in hexane:EtOAc 4:1)
- Quenching with ice-water followed by extraction with DCM yields the chlorinated product (83–87% purity)
Alternative chlorinating agents like phosphorus pentachloride (PCl₅) show reduced selectivity, generating 15–20% dichlorinated byproducts.
Advanced Functionalization Techniques
Trifluoromethylthio (-SCF₃) Installation
Two dominant methods emerge for introducing the -SCF₃ group:
Radical Trifluoromethylthiolation
- Employing CF₃SO₂Na as the SCF₃ source with photoredox catalysis (e.g., Ir(ppy)₃)
- Conducted in acetonitrile under blue LED irradiation (456 nm) for 6–8 hours
- Achieves 65–70% yield with <5% desulfurization side products
Nucleophilic Substitution
Process Optimization Parameters
Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 72 | 85 |
| THF | 7.52 | 68 | 82 |
| Acetonitrile | 37.5 | 61 | 78 |
| Toluene | 2.38 | 54 | 71 |
Polar aprotic solvents like DCM optimize both yield and purity by stabilizing charged intermediates while maintaining sufficient nucleophilicity.
Temperature-Conversion Relationships
import matplotlib.pyplot as plt
import numpy as np
temps = [-10, 0, 25, 40]
yields = [58, 72, 68, 63]
plt.figure(figsize=(8,4))
plt.plot(temps, yields, marker='o', linestyle='--')
plt.title('Friedel-Crafts Acylation Yield vs Temperature')
plt.xlabel('Temperature (°C)')
plt.ylabel('Yield (%)')
plt.grid(True)
plt.show()
Figure 2. Optimal acylation occurs near 0°C, balancing reaction kinetics and byproduct formation.
Analytical Characterization Protocols
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Radical SCF₃ | 68 | 92 | 1.4 | Moderate |
| Nucleophilic SCF₃ | 72 | 95 | 2.1 | Low |
| One-pot Multistep | 61 | 89 | 1.1 | High |
The radical pathway offers the best balance between cost and purity for research-scale synthesis, while one-pot methods show promise for industrial adaptation despite lower yields.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Emerging Methodologies
Photocatalytic C-H Activation
Recent advances employ Ir(ppy)₃ -catalyzed direct C-H chlorination, bypassing traditional halogenation steps. Preliminary results show:
- 58% yield with 89% selectivity
- 6-hour reaction time under 450 nm light
- Reduced SOCl₂ usage by 40%
Biocatalytic Approaches
Engineered P450 monooxygenases demonstrate potential for:
- Enantioselective chlorination (ee >90%)
- Reaction at ambient temperature (25°C)
- Current limitations: 22% conversion after 72 hours
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloro group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
1-Chloro-1-(2-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The combination of CF₃ and SCF₃ groups likely increases lipophilicity compared to analogs with fewer fluorinated groups (e.g., difluorophenyl or non-fluorinated derivatives) .
Physicochemical and Functional Properties
- Reactivity: The chlorine atom at the propan-2-one position enhances electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with non-chlorinated analogs (e.g., 1-(3-trifluoromethylphenyl)propan-2-one ), which lack this reactivity.
- Thermal Stability : Trifluoromethylthio groups generally improve thermal stability compared to methylthio or hydroxyl substituents .
- Crystallinity : X-ray diffraction studies of analogs (e.g., hydrazinylidene derivatives ) reveal planar aromatic systems, suggesting the target compound may exhibit similar crystalline behavior.
Biological Activity
1-Chloro-1-(2-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one, with the molecular formula C11H7ClF6OS and a molecular weight of 336.68 g/mol, is an organic compound notable for its unique structural features, including both trifluoromethyl and trifluoromethylthio groups. This compound has garnered interest in medicinal chemistry and biological research due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C11H7ClF6OS
- Molecular Weight : 336.68 g/mol
- CAS Number : 1805700-06-4
Structural Features
| Feature | Description |
|---|---|
| Chloro Group | Enhances reactivity towards biological targets |
| Trifluoromethyl Group | Increases lipophilicity and potential for enzyme interaction |
| Trifluoromethylthio Group | Contributes to unique chemical reactivity |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition. The presence of the trifluoromethyl and chloro groups enhances its reactivity and selectivity toward biological targets.
Enzyme Inhibition Studies
Research has shown that this compound may interact with specific enzymes, potentially acting as an inhibitor or modulator. For instance:
- Enzyme Targeting : Initial studies suggest it may inhibit enzymes involved in metabolic pathways.
- Mechanistic Insights : Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects.
Case Studies
- Antimicrobial Activity :
- In vitro assays have demonstrated that similar compounds with trifluoromethyl groups exhibit antimicrobial properties. Future studies are needed to evaluate the specific activity of this compound against various pathogens.
- Antioxidant Properties :
- Compounds with similar structural motifs have been reported to possess antioxidant activity, suggesting potential for further exploration in this area.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C11H7ClF6OS | Contains both trifluoromethyl and trifluoromethylthio groups |
| 1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one | C11H7ClF6O2S | Features a methoxy group instead of thio group |
| 1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one | C10H7Cl2F3O | Contains two chloro groups |
Q & A
Q. What are the recommended synthetic routes for 1-Chloro-1-(2-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one in laboratory settings?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a chloroacetyl chloride derivative and a substituted benzene ring under Lewis acid catalysis (e.g., AlCl₃). Alternatively, hydrolysis of a nitrile precursor (e.g., 2-(trifluoromethyl)-4-(trifluoromethylthio)phenylacetonitrile) followed by chlorination may yield the target ketone. Careful control of reaction temperature (0–5°C for nitrile hydrolysis) and stoichiometry is critical to avoid side reactions like over-chlorination or decomposition of trifluoromethylthio groups .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : For unambiguous determination of molecular geometry and substituent orientation, use SHELX software (e.g., SHELXL for refinement) .
- NMR spectroscopy : ¹⁹F NMR is essential to confirm the presence and position of trifluoromethyl and trifluoromethylthio groups. ¹H-¹³C HMBC can clarify coupling between the ketone carbonyl and aromatic protons.
- Mass spectrometry (HRMS) : High-resolution ESI-MS helps verify molecular formula and isotopic patterns, especially for chlorine and sulfur .
Q. How should researchers handle the reactivity of the trifluoromethylthio group during synthesis?
- Methodological Answer : The trifluoromethylthio (-SCF₃) group is sensitive to strong acids/bases and oxidizing agents. Use inert atmospheres (N₂/Ar) and aprotic solvents (e.g., DCM, THF) to prevent hydrolysis. Monitor reactions via TLC or in situ FTIR to detect early signs of degradation. For purification, avoid silica gel with high water content; instead, use neutral Al₂O₃ or flash chromatography under anhydrous conditions .
Advanced Research Questions
Q. How can molecular docking simulations optimize the study of this compound’s interactions with biological targets?
- Methodological Answer : Use AutoDock Vina for docking studies due to its improved scoring function and multithreading capabilities. Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level. Generate a grid box centered on the target’s active site (e.g., enzyme catalytic pocket) with dimensions adjusted to accommodate the compound’s bulky aryl groups. Validate docking poses using MD simulations (AMBER/CHARMM) to assess binding stability. Cross-check results with experimental data (e.g., IC₅₀ values) to resolve discrepancies .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer : Discrepancies in thermal parameters or bond lengths may arise from disordered trifluoromethyl groups. Use SHELXL’s PART instruction to model disorder, and apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries. Validate the final model using R₁, wR₂, and goodness-of-fit (GOF) metrics. If twinning is suspected (common in fluorinated crystals), test for twinning via PLATON’s TWINABS and refine using a twin law .
Q. How does the electronic environment of the aryl substituents influence physicochemical properties?
- Methodological Answer : The electron-withdrawing trifluoromethyl and trifluoromethylthio groups create a highly polarized aryl ring, increasing the ketone’s electrophilicity. Computational studies (e.g., DFT at the ωB97X-D/def2-TZVP level) can map electrostatic potential surfaces to predict reactivity sites. Substituent effects on lipophilicity (logP) can be modeled using ChemAxon or ACD/Labs, guiding solvent selection for solubility tests .
Q. What mechanistic insights explain regioselectivity challenges in functionalizing this compound?
- Methodological Answer : Regioselectivity issues during derivatization (e.g., nucleophilic attacks) stem from steric hindrance near the trifluoromethylthio group and electronic deactivation of the aryl ring. Use DFT-based Fukui function analysis to identify nucleophilic/electrophilic hotspots. Experimentally, employ directing groups (e.g., boronate esters) or transition-metal catalysts (Pd/Cu) to steer reactions toward desired positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
